1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18837373
InChI: InChI=1S/C10H9BrF4O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2
SMILES:
Molecular Formula: C10H9BrF4O
Molecular Weight: 301.07 g/mol

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18837373

Molecular Formula: C10H9BrF4O

Molecular Weight: 301.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene -

Specification

Molecular Formula C10H9BrF4O
Molecular Weight 301.07 g/mol
IUPAC Name 1-(3-bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H9BrF4O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2
Standard InChI Key LJHJLOQLAYQGQQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1OC(F)(F)F)F)CCCBr

Introduction

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene is a synthetic organic compound with the molecular formula C10H9BrF4O and a molecular weight of approximately 301.08 g/mol. This compound features a bromopropyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring, contributing to its unique chemical properties. The presence of multiple halogen substituents enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis and Preparation

The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene typically involves the reaction of 3-fluoro-5-(trifluoromethoxy)benzene with 1,3-dibromopropane in the presence of a base, often in an aprotic solvent. This method allows for the formation of the bromopropyl group attached to the benzene ring.

Biological Activity and Potential Applications

While specific biological activity data for 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene is limited, compounds with similar structures often exhibit notable biological activities, including antimicrobial and antitumor properties. The presence of fluorine and bromine atoms typically enhances the lipophilicity and bioavailability of such compounds, making them interesting candidates for drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene. A comparison of these compounds highlights their unique features:

Compound NameMolecular FormulaMolecular WeightKey Features
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzeneC7H3BrF4O259 g/molDifferent substitution pattern on the benzene ring.
1-Bromo-3-chloro-5-(trifluoromethoxy)benzeneC7H3BrClF3O275.45 g/molContains chlorine instead of fluorine.
1-Bromo-3-nitro-5-(trifluoromethyl)benzeneC7H3BrF3N2O2270 g/molNitro group introduces different reactivity.

Safety and Handling

Handling 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.

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